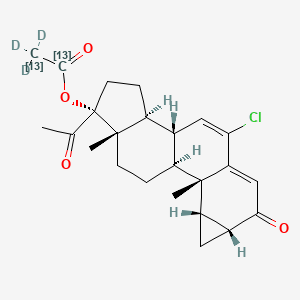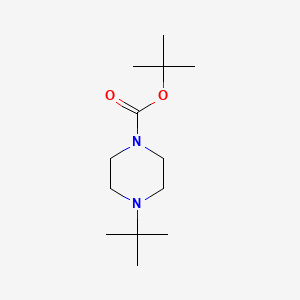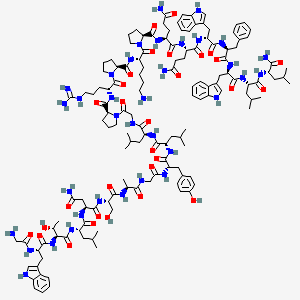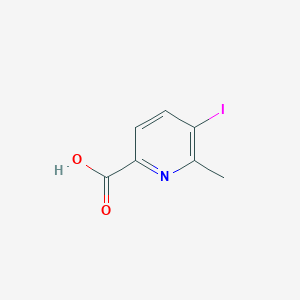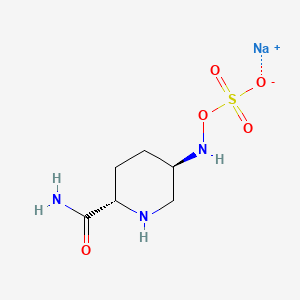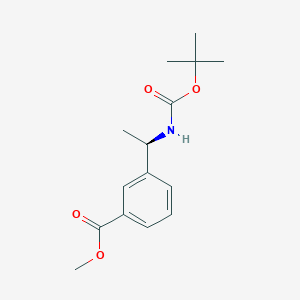
3-Keto-2-ene Donepezil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Keto-2-ene Donepezil, chemically known as 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione, is a derivative of Donepezil. Donepezil is a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The compound this compound is an intermediate in the synthesis of Donepezil and is used for analytical method development, method validation, and quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto-2-ene Donepezil involves the reaction of 1-Benzylpiperidin-4-yl with methylene-5,6-dimethoxy-1H-indene-1,3(2H)-dione under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is produced under stringent regulatory guidelines to ensure it meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Keto-2-ene Donepezil undergoes various chemical reactions, including:
Oxidation: This reaction is vital for drug metabolism.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its properties or creating new derivatives.
Common Reagents and Conditions
Oxidation: Chloramine-T in acidic medium.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Donepezil can lead to the formation of various oxidized metabolites .
Scientific Research Applications
3-Keto-2-ene Donepezil has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Keto-2-ene Donepezil is similar to that of Donepezil. It acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the brain. This leads to increased levels of acetylcholine, which helps improve cognitive function in patients with Alzheimer’s disease . The compound targets the acetylcholinesterase enzyme and inhibits its activity, thereby enhancing cholinergic transmission in the central nervous system .
Comparison with Similar Compounds
3-Keto-2-ene Donepezil can be compared with other acetylcholinesterase inhibitors such as:
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar indications.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of Donepezil. Its role in analytical method development and quality control also sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H25NO4 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C24H25NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,12-14,16H,8-11,15H2,1-2H3 |
InChI Key |
DVHWEEFGSJWWBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


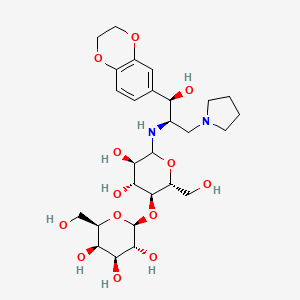
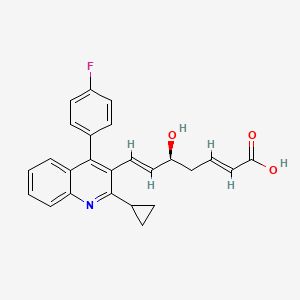
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
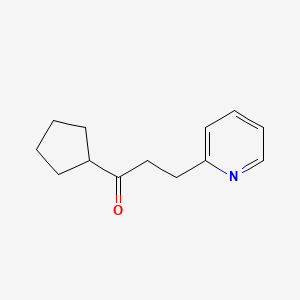
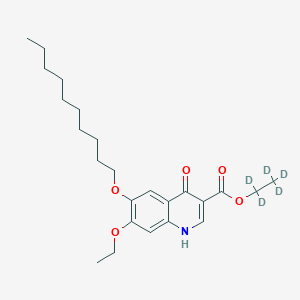
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
